![molecular formula C10H18ClN B045367 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride CAS No. 116747-82-1](/img/structure/B45367.png)
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride, also known as quaternary ammonium compound (QAC), is a type of disinfectant commonly used in healthcare facilities, food processing plants, and other industries to prevent the spread of harmful microorganisms. QACs are widely used due to their broad-spectrum antimicrobial activity, low toxicity, and ease of use. 3.3.01,5]undecane;chloride.
Mécanisme D'action
The mechanism of action of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride involves disruption of the cell membrane of microorganisms. QACs are cationic surfactants that have a positive charge, which allows them to bind to the negatively charged cell membrane of microorganisms. This binding disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
The use of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been associated with various biochemical and physiological effects. In some cases, prolonged exposure to QACs has been shown to cause skin irritation and respiratory problems. QACs have also been found to have toxic effects on aquatic organisms, leading to concerns about their environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has several advantages for use in lab experiments. It is easy to use, has a broad-spectrum antimicrobial activity, and is relatively inexpensive. However, QACs have limitations, such as reduced effectiveness in the presence of organic matter and the potential for microbial resistance to develop over time.
Orientations Futures
Future research on 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride could focus on developing more effective formulations that are less toxic to humans and the environment. Studies could also explore the potential for QACs to be used in combination with other disinfectants to enhance their effectiveness. Additionally, research could investigate the use of QACs in the development of new antimicrobial materials, such as coatings and textiles.
Méthodes De Synthèse
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride can be synthesized by reacting tertiary amines with alkyl halides or benzyl halides. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Applications De Recherche Scientifique
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its effectiveness in killing or inhibiting the growth of microorganisms has been demonstrated in various settings, such as hospitals, food processing plants, and swimming pools. QACs have also been used as preservatives in personal care products, such as shampoos, soaps, and lotions.
Propriétés
Numéro CAS |
116747-82-1 |
|---|---|
Nom du produit |
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride |
Formule moléculaire |
C10H18ClN |
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
1-azoniatricyclo[3.3.3.01,5]undecane;chloride |
InChI |
InChI=1S/C10H18N.ClH/c1-4-10-5-2-8-11(10,7-1)9-3-6-10;/h1-9H2;1H/q+1;/p-1 |
Clé InChI |
IFUKSXPDXVXBTN-UHFFFAOYSA-M |
SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
SMILES canonique |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)

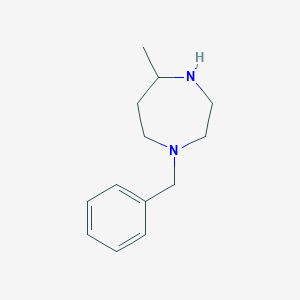
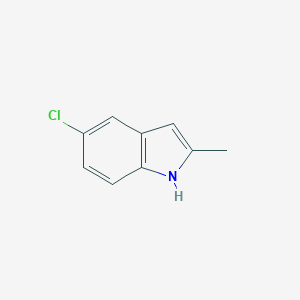
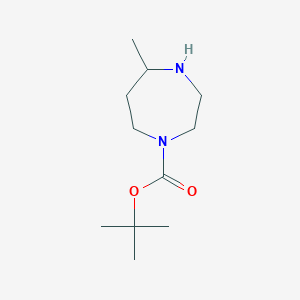
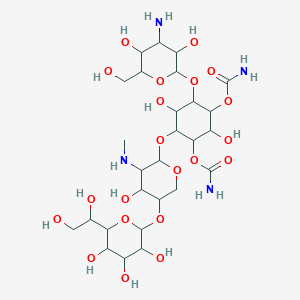
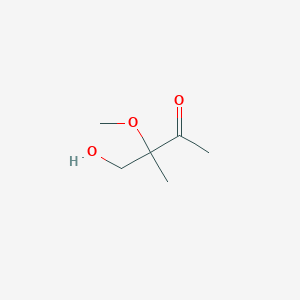
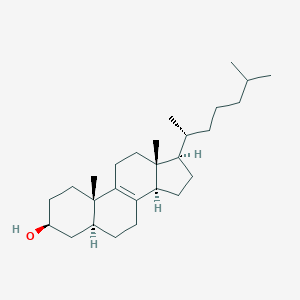
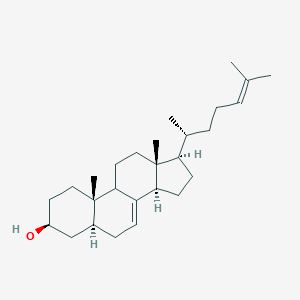
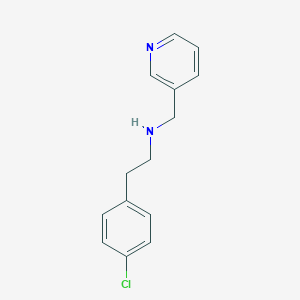
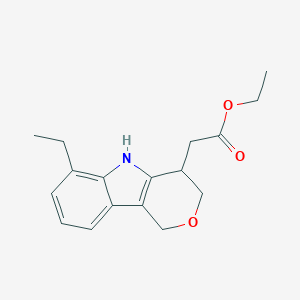

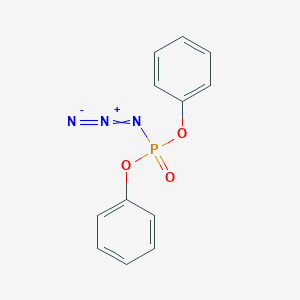
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)